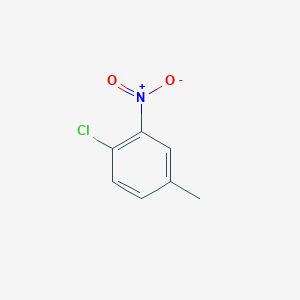
4-Chloro-3-nitrotoluene
Cat. No. B146361
Key on ui cas rn:
89-60-1
M. Wt: 171.58 g/mol
InChI Key: NWESJZZPAJGHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06218388B1
Procedure details


A mixture of 4-chloro-3-nitrotoluene (II: R′=4-Me, halogen=Cl) (1.00 mL, 7.56 mmol), aniline (III: R1′=H) (6.89 mL, 0.075 mmol) and sodium acetate (1.24 g, 0.015 mol) was refluxed under nitrogen for 18 hours. The cooled product was partitioned between EtOAc and water, and the organic portion was washed with 2N HCl, then brine, and worked up to give an oil which was chromatographed on silica gel. Elution with petroleum ether gave the 4-methyldiphenylamine (VI:R′=4-Me, R1′=H) as an orange oil (1.01 g, 58%) which was used directly. A solution of this (1.01 g, 4.42 mmol) in 1:1 MeOH/EtOAc (60 mL) was hydrogenated over 5% Pd-C for 3 hours. After removal of the catalyst and concentration to dryness under reduced pressure, the residue was dissolved in 2-methoxyethanol (100 mL) containing formamidine acetate (0.92 g, 8.84 mmol) and the solution refluxed for 3 hours. After removal of the solvent under reduced pressure, the residue was partitioned between EtOAc and water. The organic portion was worked up to give an oil which was chromatographed on silica gel. Elution with EtOAc/petroleum ether (1:5) gave foreruns, while EtOAc/petroleum ether (1:1) gave Example 12 (0.91 g, 98%). HCl salt: mp (MeOH/Et2O) 196-200° C.

[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5](C)=[CH:4][C:3]=1[N+:9]([O-])=O.N[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19]([O-])(=O)C.[Na+]>>[CH3:19][C:13]1[CH:18]=[CH:17][C:16]([NH:9][C:3]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:15][CH:14]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
[Compound]
|
Name
|
II
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
halogen
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
[Compound]
|
Name
|
III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooled product was partitioned between EtOAc and water
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic portion was washed with 2N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with petroleum ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)NC2=CC=CC=C2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
